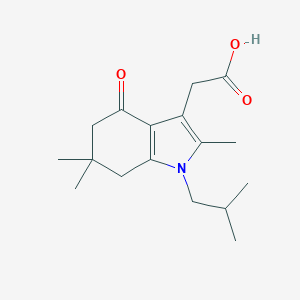

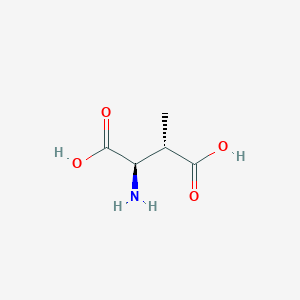

(2R,3S)-2-amino-3-methylbutanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

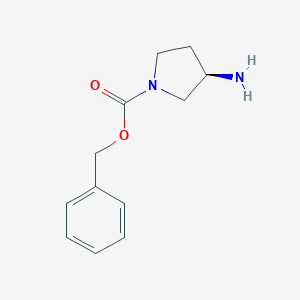

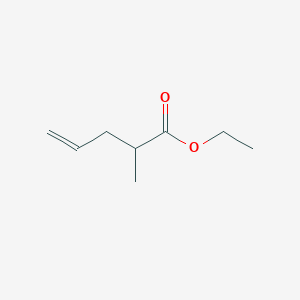

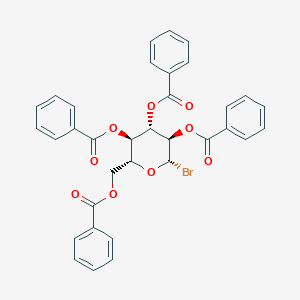

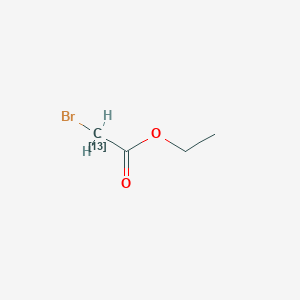

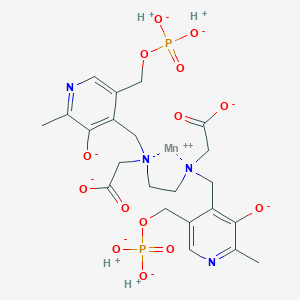

The stereoselective synthesis of compounds related to (2R,3S)-2-amino-3-methylbutanedioic acid often involves multistep synthetic routes that incorporate strategies for achieving the desired stereochemistry. For instance, the synthesis of related compounds has been achieved through highly stereoselective methods, employing strategies like enantioselective hydrolysis and asymmetric bromination to set stereochemistry at critical points in the molecule (Thaisrivongs et al., 1987); (Andruszkiewicz et al., 1990).

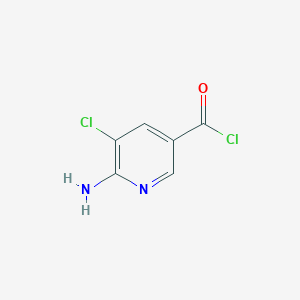

Molecular Structure Analysis

The molecular structure of (2R,3S)-2-amino-3-methylbutanedioic acid and related compounds has been studied through various analytical techniques, including X-ray crystallography, to determine the absolute configuration and stereochemistry. These studies are crucial for understanding the biological activity and synthesis of these compounds (Nakamura et al., 1976).

Applications De Recherche Scientifique

Amino Acid Research in Chronic Pain Management

Research has explored the use of ketamine, an N-methyl-D-aspartate receptor antagonist, highlighting its potential in chronic pain management. While not the same compound, the mechanism of action involving amino acid neurotransmission is relevant. Ketamine's diverse effects on chronic pain suggest a potential area of interest for related amino acids in modulating pain perception and management (Hocking & Cousins, 2003).

Amino Acid PET Radiotracers in Cancer Diagnosis

Amino acid PET radiotracers, including conventional ones like MET-PET, have shown reliability in distinguishing tumor recurrence. This application underscores the importance of amino acids in diagnostic imaging, highlighting how structural derivatives of amino acids could play a role in enhancing imaging techniques for cancer diagnosis (Santo et al., 2022).

Antioxidant Supplementation in Diabetes Mellitus

Taurine, a conditionally essential β-amino acid, demonstrates protective and therapeutic effectiveness against diabetes mellitus. This review of taurine's effects underscores the potential for specific amino acids to contribute to managing and preventing diabetes complications through antioxidant supplementation, suggesting a research application for related compounds (Sirdah, 2015).

Biotechnology in Amino Acid Production

The review on biotechnological methods for producing amino acids used in the pharmaceutical industry illustrates the significant role of amino acids beyond basic biological functions, including therapeutic applications and as dietary supplements. This underscores the importance of research into amino acids for industrial and pharmaceutical uses (Ivanov et al., 2013).

Propriétés

IUPAC Name |

(2R,3S)-2-amino-3-methylbutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRUAYBIUSUULX-STHAYSLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-2-amino-3-methylbutanedioic acid | |

CAS RN |

121570-10-3 |

Source

|

| Record name | 3-Methyl-D-aspartic acid, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121570103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-methyl-D-aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-METHYL-D-ASPARTIC ACID, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVW3X5Z42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)